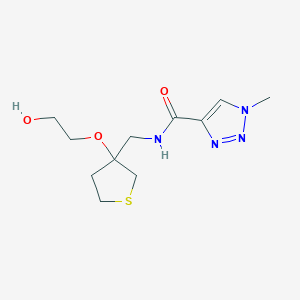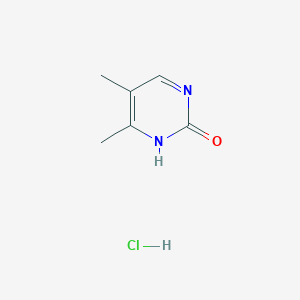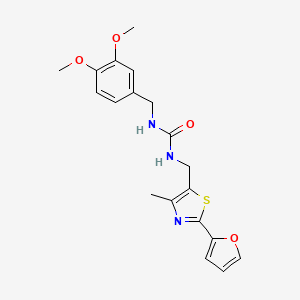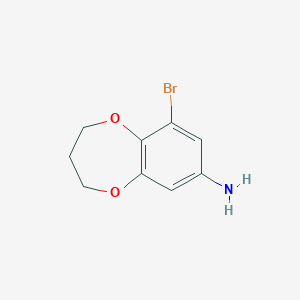
9-Bromo-3,4-dihydro-2h-1,5-benzodioxepin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9-Bromo-3,4-dihydro-2h-1,5-benzodioxepin-7-amine” is a chemical compound with the CAS Number: 2241139-09-1 . It has a molecular weight of 244.09 . The IUPAC name for this compound is 9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . For example, it has been synthesized by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO2/c10-7-4-6(11)5-8-9(7)13-3-1-2-12-8/h4-5H,1-3,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 9-Bromo-3,4-dihydro-2h-1,5-benzodioxepin-7-amine:
Pharmaceutical Development
9-Bromo-3,4-dihydro-2h-1,5-benzodioxepin-7-amine is being explored for its potential in pharmaceutical development. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are investigating its potential as a lead compound for developing new medications, particularly in the areas of neurology and oncology .
Antimicrobial Agents
This compound has shown promise as an antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains. This makes it a potential candidate for developing new antibiotics or antifungal medications, which are crucial in the fight against resistant pathogens .
Antioxidant Properties
Research has indicated that 9-Bromo-3,4-dihydro-2h-1,5-benzodioxepin-7-amine possesses significant antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress and damage caused by free radicals. This compound could be used in developing treatments for diseases where oxidative stress plays a key role, such as neurodegenerative diseases and certain types of cancer .
Chemical Synthesis
In the field of chemical synthesis, this compound serves as a valuable intermediate. Its bromine atom and benzodioxepin structure make it a versatile building block for synthesizing more complex molecules. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals .
Material Science
9-Bromo-3,4-dihydro-2h-1,5-benzodioxepin-7-amine is also being studied for its potential applications in material science. Its unique chemical properties could be leveraged to develop new materials with specific characteristics, such as improved thermal stability or enhanced mechanical properties. These materials could have applications in various industries, including electronics and aerospace .
Biological Research
In biological research, this compound is used as a tool to study various biochemical pathways and mechanisms. Its ability to interact with specific proteins and enzymes makes it useful for probing the functions of these biological molecules. This can lead to a better understanding of disease mechanisms and the identification of new therapeutic targets .
Environmental Science
The compound’s potential applications extend to environmental science as well. Researchers are exploring its use in developing new methods for detecting and removing pollutants from the environment. Its chemical properties could be harnessed to create more effective and selective sensors or remediation agents .
Agricultural Chemistry
In agricultural chemistry, 9-Bromo-3,4-dihydro-2h-1,5-benzodioxepin-7-amine is being investigated for its potential as a pesticide or herbicide. Its ability to disrupt specific biological processes in pests or weeds makes it a candidate for developing new agrochemicals that are more effective and environmentally friendly .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-4-6(11)5-8-9(7)13-3-1-2-12-8/h4-5H,1-3,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKARQKCWKZWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)N)Br)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2241139-09-1 |
Source


|
| Record name | 9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

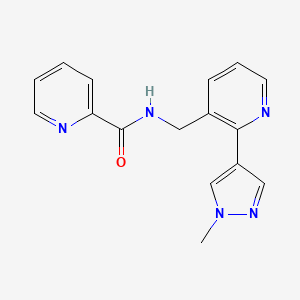
![N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide](/img/structure/B2523247.png)
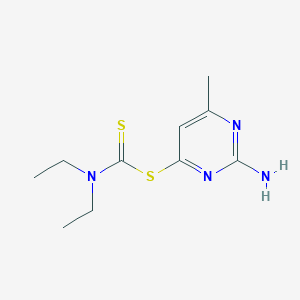
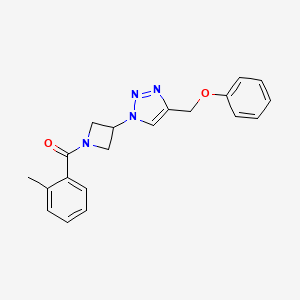

![(Z)-ethyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2523252.png)
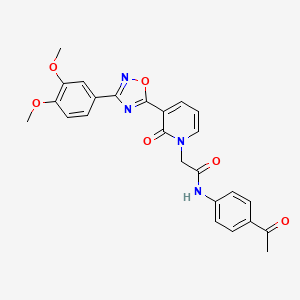
![5-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2523259.png)
![1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride](/img/structure/B2523260.png)
![2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2523261.png)
